4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a hydroxy-methoxyphenyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzodioxole ring can also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares similar structural features and has been studied for its potential anticancer activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and applications in inhibiting prostaglandin production.
Uniqueness
4-[3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,3-benzodioxole-5-carboxylic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for diverse interactions with biological molecules, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H14O7 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl]-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-23-10-2-3-13(15(20)8-10)14(19)6-4-11-12(18(21)22)5-7-16-17(11)25-9-24-16/h2-8,20H,9H2,1H3,(H,21,22) |
InChI Key |
JCFLUFSBCWUMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC3=C2OCO3)C(=O)O)O |
Origin of Product |
United States |
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